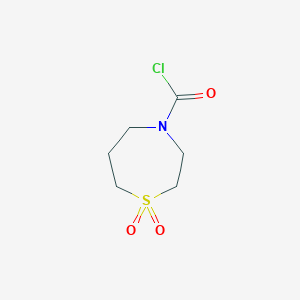
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride: is a chemical compound with the molecular formula C6H10ClNO3S It is a member of the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride can be synthesized through a multi-step process. One common method involves the reaction of 1,4-thiazepane with chlorosulfonic acid, followed by the introduction of a carbonyl group using phosgene. The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation Reactions: The sulfur atom in the thiazepane ring can be further oxidized to form sulfone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or alcohols, often in the presence of a base such as triethylamine, are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Amides and Esters: Formed from substitution reactions.
Sulfone Derivatives: Resulting from oxidation reactions.
Alcohol Derivatives: Produced from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is investigated for its interactions with biological molecules, aiding in the understanding of biochemical pathways.
Wirkmechanismus
The mechanism of action of 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride involves its ability to interact with nucleophiles due to the presence of the carbonyl chloride group. This interaction can lead to the formation of covalent bonds with target molecules, such as proteins or enzymes. The sulfur atom in the thiazepane ring can also participate in redox reactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1,1-Dioxo-1,4-thiazepane-6-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid: Contains a thiazinan ring instead of a thiazepane ring.
Uniqueness: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a carbonyl chloride group and a thiazepane ring makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Eigenschaften
Molekularformel |
C6H10ClNO3S |
|---|---|
Molekulargewicht |
211.67 g/mol |
IUPAC-Name |
1,1-dioxo-1,4-thiazepane-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c7-6(9)8-2-1-4-12(10,11)5-3-8/h1-5H2 |
InChI-Schlüssel |
CFOSXXPAVKBBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCS(=O)(=O)C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)

![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
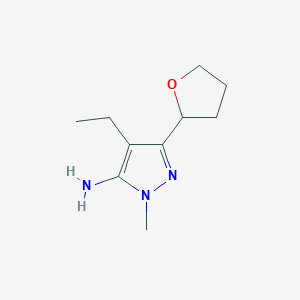
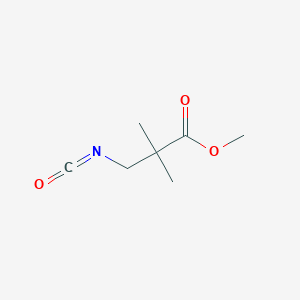
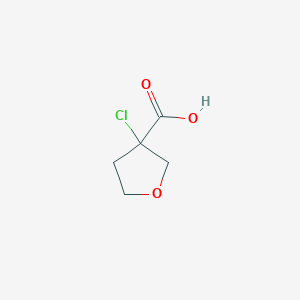
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
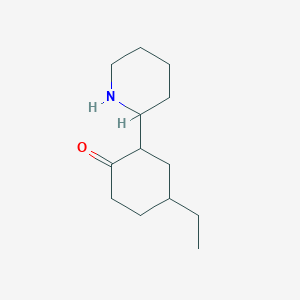
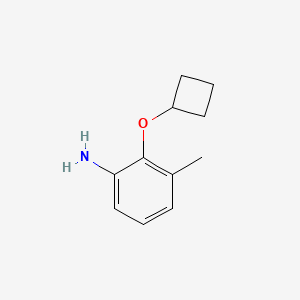
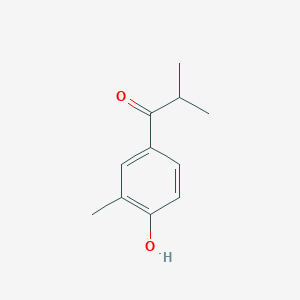
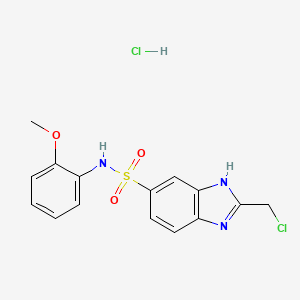
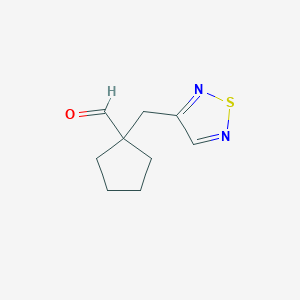
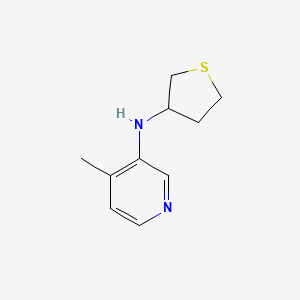
![2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)
